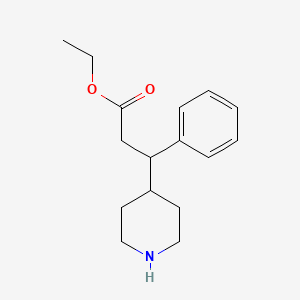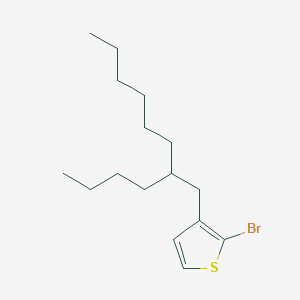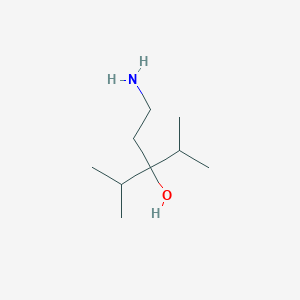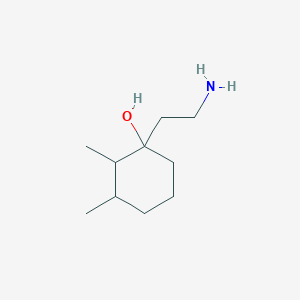
1-(1-Aminocyclopropyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminocyclopropyl)butan-2-one is an organic compound with the molecular formula C₇H₁₃NO It is characterized by the presence of an aminocyclopropyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Aminocyclopropyl)butan-2-one can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Aminocyclopropyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1-(1-Aminocyclopropyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism by which 1-(1-Aminocyclopropyl)butan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminocyclopropyl group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity . Additionally, the compound may influence signaling pathways by interacting with specific receptors .
Comparación Con Compuestos Similares
1-Aminocyclopropane-1-carboxylic acid: Shares the aminocyclopropyl group but differs in the carboxylic acid functionality.
1-(1-Aminocyclopropyl)phosphonic acid: Similar structure with a phosphonic acid group instead of a ketone.
Uniqueness: 1-(1-Aminocyclopropyl)butan-2-one is unique due to its combination of the aminocyclopropyl group with a butanone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
1-(1-aminocyclopropyl)butan-2-one |
InChI |
InChI=1S/C7H13NO/c1-2-6(9)5-7(8)3-4-7/h2-5,8H2,1H3 |
Clave InChI |
SVDWROGUFBHHCL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC1(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B13166023.png)
![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13166030.png)
![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13166036.png)



![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)
![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)



![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)

![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)
